Bienvenue dans la boutique en ligne BenchChem!

7-Aminobicyclo[2.2.1]heptane-2,7-dicarboxylic acid

Metabotropic Glutamate Receptor 1 mGluR1 Antagonist ABHD Pharmacology

7-Aminobicyclo[2.2.1]heptane-2,7-dicarboxylic acid (CAS 1432677-90-1) is a rigid norbornane-based amino diacid that serves as a conformationally constrained analog of glutamic acid and 1-aminocyclopentane-1,3-dicarboxylic acid (ACPD). It belongs to the broader aminobicyclo[2.2.1]heptane dicarboxylic acid (ABHD) family developed as molecular probes to define bioactive conformations at metabotropic glutamate receptors (mGluRs).

Molecular Formula C9H13NO4
Molecular Weight 199.20 g/mol
Cat. No. B7946208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Aminobicyclo[2.2.1]heptane-2,7-dicarboxylic acid
Molecular FormulaC9H13NO4
Molecular Weight199.20 g/mol
Structural Identifiers
SMILESC1CC2C(CC1C2(C(=O)O)N)C(=O)O
InChIInChI=1S/C9H13NO4/c10-9(8(13)14)4-1-2-6(9)5(3-4)7(11)12/h4-6H,1-3,10H2,(H,11,12)(H,13,14)
InChIKeyHWVSNQLIQVRAMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Aminobicyclo[2.2.1]heptane-2,7-dicarboxylic Acid: A Conformationally Constrained Glutamate Analog for mGluR Probe Development


7-Aminobicyclo[2.2.1]heptane-2,7-dicarboxylic acid (CAS 1432677-90-1) is a rigid norbornane-based amino diacid that serves as a conformationally constrained analog of glutamic acid and 1-aminocyclopentane-1,3-dicarboxylic acid (ACPD) [1]. It belongs to the broader aminobicyclo[2.2.1]heptane dicarboxylic acid (ABHD) family developed as molecular probes to define bioactive conformations at metabotropic glutamate receptors (mGluRs) [1]. Unlike the more extensively characterized 2-amino ABHD isomers (ABHD-I, ABHD-II), the 7-amino substitution pattern places the amino group at a bridgehead position, dramatically altering the spatial orientation of the ionizable pharmacophoric groups and redefining the molecule's pharmacological profile at mGluR1 and mGluR2 [1].

Why Generic ABHD Isomers Cannot Substitute for 7-Aminobicyclo[2.2.1]heptane-2,7-dicarboxylic Acid in mGluR Probe Studies


The ABHD family presents multiple regio- and stereoisomers that populate distinct conformational families, each mimicking different low-energy folds of glutamate and trans-ACPD [1]. The position of the amino group relative to the two carboxylates dictates whether the molecule adopts an extended or folded conformation, directly determining its agonist, antagonist, or inactive profile at group I (mGluR1) versus group II (mGluR2) metabotropic receptors [1]. Consequently, procurement based solely on the generic “ABHD” scaffold risks selecting an isomer with unintended pharmacology—for instance, 2-endo-aminobicyclo[2.2.1]heptane-2-exo-7-anti-dicarboxylic acid (ABHD-I) acts as a competitive mGluR1 antagonist (Kb = 300 µM) and mGluR2 agonist, whereas the 7-amino isomer is essentially devoid of activity at both subtypes [1]. Generic interchange between these isomers is therefore scientifically unsound.

Quantitative Pharmacological Differentiation of 7-Aminobicyclo[2.2.1]heptane-2,7-dicarboxylic Acid at mGluR1 and mGluR2


mGluR1 Inhibitory Activity: 7-Amino ABHD Versus ABHD-I

At the rat mGluR1 receptor expressed in LLC-PK1/HEK 293 cells, 7-aminobicyclo[2.2.1]heptane-2,7-dicarboxylic acid exhibits an IC50 > 1,000,000 nM, consistent with a functionally inactive profile [1]. In contrast, the 2-endo isomer ABHD-I yields an IC50 of 300,000 nM and a Kb of 300 µM as a competitive antagonist at the same receptor [1] [2]. The approximately 3-fold or greater difference in measured inhibitory potency underscores the critical impact of amino-group placement on receptor engagement.

Metabotropic Glutamate Receptor 1 mGluR1 Antagonist ABHD Pharmacology

mGluR2 Inhibitory Activity: 7-Amino ABHD Versus Known Group II Agonists

At the human mGluR2 receptor expressed in HEK 293 cells, 7-aminobicyclo[2.2.1]heptane-2,7-dicarboxylic acid again displays an IC50 > 1,000,000 nM, indicating negligible functional interaction [1]. For context, the endogenous ligand trans-ACPD activates mGluR2 with an EC50 of approximately 20 µM, and certain ABHD isomers such as ABHD-I and ABHD-II act as mGluR2 agonists [2]. The 7-amino isomer thus presents a near-complete loss of activity at group II receptors relative to both the endogenous agonist and active ABHD diastereomers.

Metabotropic Glutamate Receptor 2 mGluR2 Agonist Group II mGluR Probe

Conformational Rigidity and Pharmacophoric Geometry: 7-Amino Bridgehead Placement Versus 2-Amino Substitution

Molecular modeling and pharmacophore analysis define four principal ABHD conformational families (A–D) based on the distances (d1, d2) between the amino group and the two carboxylate moieties [1]. The 2-amino ABHD isomers populate families that can mimic either extended or folded glutamate conformations, enabling interaction with mGluR1 and mGluR2. In contrast, placement of the amino group at the 7-position (bridgehead) geometrically precludes mapping onto the established mGluR agonist pharmacophore, which requires an extended disposition of the α-amino and γ-carboxylate groups [1] [2]. This topological exclusion is consistent with the observed loss of measurable receptor activation or inhibition.

Conformational Constraint Glutamate Pharmacophore ABHD Scaffold Design

Purity and Supply Consistency: 7-Aminobicyclo[2.2.1]heptane-2,7-dicarboxylic Acid (CAS 1432677-90-1) Commercial Availability

Commercially, 7-aminobicyclo[2.2.1]heptane-2,7-dicarboxylic acid is supplied at a certified purity of ≥95% (typically 95%+) as documented by multiple chemical vendors . In comparison, the more common 2-amino ABHD isomers (e.g., ABHD-I, CAS not fully specified in vendor catalogs) are often sold as racemic mixtures with variable purity that may require additional purification before pharmacological use . The defined purity specification reduces batch-to-batch variability, a critical factor for reproducible structure–activity relationship (SAR) campaigns.

Chemical Procurement CAS 1432677-90-1 Research Chemical Supply

Recommended Application Scenarios for 7-Aminobicyclo[2.2.1]heptane-2,7-dicarboxylic Acid Based on Differential Evidence


Negative-Control Probe for mGluR1 and mGluR2 Pharmacological Assays

With IC50 values >1 mM at both mGluR1 and mGluR2 [1], 7-aminobicyclo[2.2.1]heptane-2,7-dicarboxylic acid serves as an ideal negative-control compound for functional assays (calcium mobilization, cAMP, or IP1 accumulation) where the absence of receptor-mediated activity must be demonstrated alongside active ABHD isomers such as ABHD-I or ABHD-II. Its rigid norbornane scaffold mimics the steric bulk of active analogs without producing receptor activation or antagonism, ensuring that observed assay signals are attributable to the test agonist or antagonist alone. This application directly leverages the compound's near-complete inactivity established in Section 3, Evidence Items 1 and 2.

Pharmacophoric Boundary Mapping in mGluR Drug Discovery

The 7-amino bridgehead configuration precludes adoption of the extended glutamate conformation required for mGluR agonism [1]. In silico docking and 3D-QSAR campaigns can use this compound to define sterically excluded volumes and forbidden pharmacophoric geometries within the mGluR1 and mGluR2 binding pockets. When compared with active 2-amino ABHD isomers that populate conformational families B and C [2], the 7-amino isomer provides a topological boundary marker that refines pharmacophore models and guides the design of novel subtype-selective allosteric modulators.

Scaffold for Fragment-Based and Structure-Guided Lead Optimization

Because the 7-amino ABHD core is functionally silent at the orthosteric site yet maintains the norbornane framework, it can be elaborated with diverse substituents to explore allosteric sites or to introduce activity at other glutamate receptor subtypes. The defined ≥95% purity specification [1] ensures a consistent starting material for synthetic diversification, and its conformational rigidity reduces entropic penalties during binding, a favorable property for fragment-based drug discovery. This scenario builds on the conformational evidence (Section 3, Evidence Item 3) and the purity evidence (Section 3, Evidence Item 4).

Calibration Standard for Chiral Separation and Analytical Method Development

The well-defined stereochemistry (1S,2S,4R,7S) and commercial availability at ≥95% purity [1] make this compound suitable as a reference standard for developing chiral HPLC or SFC methods aimed at resolving complex ABHD diastereomeric mixtures. Its distinct retention time relative to 2-amino isomers enables its use as a system suitability test (SST) marker in quality-control workflows supporting ABHD-based medicinal chemistry programs. This application is supported by the compound's established purity and CAS registry identity.

Quote Request

Request a Quote for 7-Aminobicyclo[2.2.1]heptane-2,7-dicarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.